sec-Butyl ethyl ether

Description

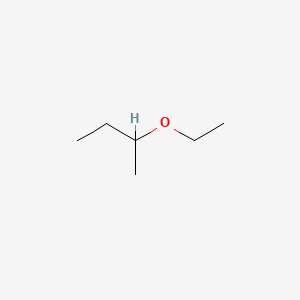

Structure

3D Structure

Properties

IUPAC Name |

2-ethoxybutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O/c1-4-6(3)7-5-2/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSCUCHUDCLERMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30863009 | |

| Record name | Butane, 2-ethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30863009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid | |

| Record name | sec-Butyl ethyl ether | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1240/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

81.00 °C. @ 760.00 mm Hg | |

| Record name | 2-Ethoxybutane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031326 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble in water, soluble (in ethanol) | |

| Record name | sec-Butyl ethyl ether | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1240/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.748-0.753 (20°) | |

| Record name | sec-Butyl ethyl ether | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1240/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

2679-87-0 | |

| Record name | sec-Butyl ethyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2679-87-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethoxybutane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002679870 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butane, 2-ethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butane, 2-ethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30863009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethoxybutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.395 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ETHOXYBUTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9NHX6V19XI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Ethoxybutane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031326 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of sec-Butyl Ethyl Ether via Williamson Ether Synthesis

Abstract

This technical guide provides a comprehensive overview of the synthesis of sec-butyl ethyl ether, an asymmetrical ether of interest in various chemical applications. We will delve into the foundational principles of the Williamson ether synthesis, a classic and robust method for ether formation. This document will explore the reaction's SN2 mechanism, strategic reactant selection to optimize yield and minimize side reactions, a detailed experimental protocol, and methods for purification and characterization. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a deep, practical understanding of this important transformation.

Introduction: The Enduring Relevance of the Williamson Ether Synthesis

Developed in the 1850s by Alexander Williamson, the Williamson ether synthesis remains a cornerstone of organic synthesis for the preparation of both symmetrical and asymmetrical ethers.[1] The reaction's enduring utility lies in its reliability and versatility, proceeding via a bimolecular nucleophilic substitution (SN2) mechanism.[2] This synthesis involves the reaction of an alkoxide ion with a primary alkyl halide.[1]

This compound, also known as 2-ethoxybutane, serves as a key example of an asymmetrical ether. Its synthesis presents a classic challenge in organic chemistry: how to favor the desired substitution reaction over competing elimination pathways. This guide will provide the technical insights necessary to successfully navigate this synthesis.

The Heart of the Reaction: Mechanism and Stereochemistry

The Williamson ether synthesis proceeds through a classic SN2 pathway.[2] This concerted mechanism involves the backside attack of a nucleophile—in this case, an alkoxide ion—on an electrophilic carbon atom of an alkyl halide.[1] As the new carbon-oxygen bond forms, the bond to the leaving group (typically a halide) is simultaneously broken.

A critical consequence of the SN2 mechanism is the inversion of stereochemistry at the electrophilic carbon, should it be a chiral center. For the synthesis of this compound, the choice of reactants will determine which atom, if any, undergoes this inversion.

Competing Pathways: The E2 Elimination

A significant challenge in the Williamson ether synthesis, particularly with secondary or tertiary alkyl halides, is the competing E2 (bimolecular elimination) reaction. Alkoxides are not only strong nucleophiles but also strong bases. When steric hindrance prevents an effective backside attack for the SN2 reaction, the alkoxide may instead abstract a proton from a carbon adjacent to the leaving group, leading to the formation of an alkene.[3] With secondary alkyl halides, a mixture of substitution and elimination products is common.[2] Tertiary alkyl halides almost exclusively yield the elimination product.[2]

Strategic Reactant Selection for this compound

To synthesize the asymmetrical this compound, two primary disconnection approaches are possible:

-

Route A: Sodium sec-butoxide (the nucleophile) and an ethyl halide (the electrophile).

-

Route B: Sodium ethoxide (the nucleophile) and a sec-butyl halide (the electrophile).

Based on the principles of SN2 and E2 reactions, Route A is the superior strategy . Here's the rationale:

-

Minimizing Steric Hindrance at the Electrophile: The SN2 reaction is highly sensitive to steric hindrance at the electrophilic carbon.[3] Ethyl halides are primary alkyl halides, which are excellent substrates for SN2 reactions due to their low steric bulk.

-

Avoiding Elimination: A sec-butyl halide is a secondary alkyl halide. Reacting it with a strong base/nucleophile like sodium ethoxide would lead to a significant amount of the E2 elimination product (butenes), drastically reducing the yield of the desired ether.[2]

Therefore, the most effective approach involves the formation of the more sterically hindered alkoxide (sec-butoxide) and reacting it with the less sterically hindered alkyl halide (ethyl halide).

Detailed Experimental Protocol

Disclaimer: This is a representative laboratory-scale procedure. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| sec-Butanol | 74.12 | 10.0 g | 0.135 |

| Sodium Hydride (60% dispersion in oil) | 24.00 | 6.0 g | 0.150 |

| Anhydrous Tetrahydrofuran (THF) | - | 150 mL | - |

| Bromoethane | 108.97 | 16.2 g (11.0 mL) | 0.149 |

| Diethyl Ether | - | 100 mL | - |

| Saturated aq. Ammonium Chloride | - | 50 mL | - |

| Brine | - | 50 mL | - |

| Anhydrous Magnesium Sulfate | - | - | - |

Step 1: Formation of Sodium sec-butoxide

-

To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a nitrogen inlet, add sodium hydride (6.0 g of a 60% dispersion in mineral oil).

-

Wash the sodium hydride with anhydrous hexane (3 x 20 mL) to remove the mineral oil, carefully decanting the hexane each time under a gentle stream of nitrogen.

-

Add 100 mL of anhydrous THF to the flask.

-

While stirring under a nitrogen atmosphere, slowly add sec-butanol (10.0 g) dropwise from an addition funnel over 30 minutes. The reaction is exothermic, and hydrogen gas will evolve. Maintain a gentle reflux by controlling the rate of addition and, if necessary, using a water bath for cooling.

-

After the addition is complete, heat the mixture to a gentle reflux for 1 hour to ensure complete formation of the alkoxide.

-

Cool the resulting greyish suspension to room temperature.

Step 2: Synthesis of this compound

-

To the cooled suspension of sodium sec-butoxide, add bromoethane (16.2 g) dropwise from the addition funnel over 30 minutes. A mild exotherm may be observed.

-

After the addition is complete, heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

Step 3: Work-up and Isolation

-

Cool the reaction mixture to room temperature.

-

Carefully quench the reaction by the slow, dropwise addition of 50 mL of water to destroy any unreacted sodium hydride.

-

Transfer the mixture to a separatory funnel and add 100 mL of diethyl ether.

-

Wash the organic layer sequentially with 50 mL of saturated aqueous ammonium chloride and 50 mL of brine.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the solvent by rotary evaporation.

Step 4: Purification

The crude product is a colorless liquid. Purify the this compound by fractional distillation. Collect the fraction boiling at approximately 81°C.[4]

Reaction Optimization and Troubleshooting

Several factors can be adjusted to optimize the yield and purity of this compound:

-

Base: While sodium hydride is highly effective, other strong bases like potassium hydride (KH) or sodium metal can also be used to generate the alkoxide.[2]

-

Solvent: A polar aprotic solvent like THF or DMF is generally preferred as it solvates the cation of the alkoxide, leaving a "naked" and more reactive alkoxide anion.[5] Using the parent alcohol (sec-butanol) as the solvent is also a possibility, though it may lead to slower reaction rates.

-

Leaving Group: While bromoethane is a good choice, iodoethane is more reactive and may allow for shorter reaction times or lower temperatures. However, it is also more expensive. Chloroethane is less reactive.

-

Temperature: The reaction temperature should be sufficient to overcome the activation energy for the SN2 reaction but not so high as to significantly favor the E2 elimination pathway. Refluxing in THF (boiling point ~66°C) is a good starting point.

Troubleshooting:

-

Low Yield: This could be due to incomplete formation of the alkoxide, competing elimination reactions, or loss of volatile product during workup. Ensure all reagents are anhydrous and the reaction is run under an inert atmosphere. Consider using a more reactive alkyl halide or a different solvent.

-

Presence of Alkene Impurities: This indicates that the E2 elimination is a significant side reaction. This can be minimized by using a primary alkyl halide and avoiding excessively high reaction temperatures.

-

Unreacted Starting Alcohol: This suggests either incomplete deprotonation or an insufficient reaction time. Ensure a slight excess of the base is used and monitor the reaction to completion.

Purification and Characterization

Purification

Fractional distillation is the most common method for purifying this compound from non-volatile impurities and any remaining starting materials. The boiling point of this compound is approximately 81°C.[4]

Characterization

The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

| Technique | Expected Data |

| ¹H NMR | Characteristic signals for the ethyl and sec-butyl groups. The proton on the carbon bearing the oxygen in the sec-butyl group will appear as a multiplet. |

| ¹³C NMR | Distinct peaks for each of the six carbon atoms in the molecule. |

| Mass Spectrometry (MS) | The molecular ion peak (M⁺) should be observed at m/z = 102.18. |

| Infrared (IR) Spectroscopy | A strong C-O stretching band in the region of 1050-1150 cm⁻¹. |

Safety Considerations

-

Sodium Hydride: Highly flammable and reacts violently with water to produce hydrogen gas. Handle only under an inert atmosphere and in a dry environment.

-

Bromoethane: A volatile and potentially carcinogenic alkylating agent. Handle with care in a fume hood.

-

Ethers (THF, Diethyl Ether): Highly flammable and can form explosive peroxides upon prolonged exposure to air and light. Use in a well-ventilated area away from ignition sources.

Always consult the Safety Data Sheets (SDS) for all reagents before beginning any experimental work.

References

-

Pearson Education. (n.d.). 2-ethoxybutane can be made by either reacting butan-2-ol with sodium metal... Retrieved from [Link]

-

Pearson Education. (2024). A student wanted to use the Williamson ether synthesis to make (R)-2-ethoxybutane. Retrieved from [Link]

-

OrganicERs. (n.d.). Lab Manual for Organic Chemistry 7A and 7B V. 4.1. Retrieved from [Link]

-

Utah Tech University. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

-

Rihko, L. K., Linnekoski, J. A., & Krause, A. O. I. (1994). Reaction equilibria in the synthesis of 2-methoxy-2-methylbutane and 2-ethoxy-2-methylbutane in the liquid phase. Journal of Chemical and Engineering Data, 39(4). Retrieved from [Link]

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

-

Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 18.2: Preparing Ethers. Retrieved from [Link]

-

Pearson Education. (n.d.). What is the best way to prepare the following ethers using an alkoxide and an alkyl halide? Retrieved from [Link]

-

Organic Syntheses. (n.d.). sodium tert-butoxide. Retrieved from [Link]

-

University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Retrieved from [Link]

-

Studylib. (n.d.). Williamson Ether Synthesis Lab Experiment. Retrieved from [Link]

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

-

Human Metabolome Database. (2012). Showing metabocard for 2-Ethoxybutane (HMDB0031326). Retrieved from [Link]

-

N/A. (n.d.). 10.3 PREPARATION OF ETHERS. Retrieved from [Link]

-

Fundamentals of Organic Chemistry-OpenStax Adaptation. (n.d.). 9.11 Preparing Ethers. Retrieved from [Link]

-

Stenutz. (n.d.). ethyl sec-butyl ether. Retrieved from [Link]

-

ResearchGate. (2025). Purification of Ethyl tert-Butyl Ether from its Mixtures with Ethanol by Using an Ionic Liquid. Retrieved from [Link]

-

The Good Scents Company. (n.d.). This compound 2-ethoxybutane. Retrieved from [Link]

Sources

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 4. hmdb.ca [hmdb.ca]

- 5. US4408085A - Process for preparing sec-butyl alcohol and sec-butyl tert-butyl ether - Google Patents [patents.google.com]

An In-depth Technical Guide to the Preparation of sec-Butyl Ethyl Ether via Williamson Synthesis

Abstract

This guide provides a comprehensive technical overview of the synthesis of sec-butyl ethyl ether, a representative unsymmetrical ether, utilizing the Williamson ether synthesis. The core of this process involves the reaction of 2-butanol with ethyl bromide. We delve into the critical mechanistic principles, strategic selection of reactants to favor the desired SN2 pathway over competing elimination reactions, and provide a detailed, field-proven experimental protocol. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering actionable insights into reaction optimization, purification, and characterization of the final product.

Introduction: The Enduring Relevance of the Williamson Ether Synthesis

Ethers are a class of organic compounds characterized by an oxygen atom connected to two alkyl or aryl groups. Their relative inertness and excellent solvating properties make them indispensable in industrial processes and laboratory settings, serving as solvents, anesthetics, and key structural motifs in pharmaceuticals and fragrances.

Developed in 1850 by Alexander Williamson, the Williamson ether synthesis remains one of the most reliable and versatile methods for preparing both symmetrical and unsymmetrical ethers.[1][2] The reaction classically involves the nucleophilic substitution of an alkyl halide by an alkoxide ion, formed by the deprotonation of an alcohol.[3][4] This guide focuses on the specific synthesis of this compound from 2-butanol and ethyl bromide, a case study that highlights important strategic considerations in planning an efficient synthesis.

Mechanistic Analysis and Strategic Reactant Selection

The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][5] This process consists of two discrete conceptual steps:

-

Deprotonation: The alcohol (ROH) is deprotonated by a strong base to form a potent nucleophile, the alkoxide ion (RO⁻).[3][6]

-

Nucleophilic Attack: The newly formed alkoxide ion attacks the electrophilic carbon of an alkyl halide (R'X) in a concerted, backside attack, displacing the halide leaving group and forming the ether (ROR').[2][5]

The Critical Choice: Minimizing the E2 Side Reaction

For an unsymmetrical ether like this compound, two synthetic routes are theoretically possible:

-

Route A: Sodium sec-butoxide (from 2-butanol) + Ethyl bromide

-

Route B: Sodium ethoxide (from ethanol) + 2-Bromobutane

The SN2 mechanism is highly sensitive to steric hindrance at the electrophilic carbon.[4][7] Primary alkyl halides are excellent substrates for SN2 reactions, while secondary and tertiary halides are progressively more hindered.[5] Furthermore, alkoxides are not only strong nucleophiles but also strong bases. When reacting with sterically hindered secondary or tertiary alkyl halides, the alkoxide is more likely to act as a base, abstracting a proton from an adjacent carbon and leading to an E2 elimination reaction, which produces an alkene instead of the desired ether.[2][8]

Therefore, Route A is vastly superior . By using the less hindered primary alkyl halide (ethyl bromide) as the electrophile and the more hindered alcohol (2-butanol) as the precursor for the nucleophilic alkoxide, the reaction is channeled toward the desired SN2 pathway, maximizing the yield of this compound.[7] Route B, employing a secondary alkyl halide, would result in significant formation of butene isomers as byproducts.[8]

Caption: Reaction mechanism for the synthesis of this compound.

Detailed Experimental Protocol

This protocol describes the synthesis of this compound on a laboratory scale.

3.1 Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | CAS No. | Amount | Moles |

| 2-Butanol | C₄H₁₀O | 74.12 | 78-92-2 | 10.0 g | 0.135 |

| Sodium Hydride (60% disp.) | NaH | 24.00 | 7646-69-7 | 6.48 g | 0.162 |

| Ethyl Bromide | C₂H₅Br | 108.97 | 74-96-4 | 16.2 g | 0.149 |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 109-99-9 | 150 mL | - |

| Diethyl Ether (for extraction) | (C₂H₅)₂O | 74.12 | 60-29-7 | 100 mL | - |

| Saturated NaCl solution | NaCl(aq) | - | - | 50 mL | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | ~5 g | - |

3.2 Equipment

-

500 mL three-neck round-bottom flask

-

Reflux condenser

-

Addition funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Nitrogen or Argon gas inlet

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

3.3 Synthesis Procedure

Step 1: Formation of Sodium sec-Butoxide

-

Set up the three-neck flask with a reflux condenser, addition funnel, and a nitrogen inlet. Ensure the system is flame-dried or oven-dried to be completely anhydrous.

-

Under a positive pressure of nitrogen, add the sodium hydride (60% dispersion in mineral oil) to the flask.

-

Add 100 mL of anhydrous THF to the flask and begin stirring.

-

Dissolve the 2-butanol (10.0 g) in 50 mL of anhydrous THF in the addition funnel.

-

Add the 2-butanol solution dropwise to the stirred NaH suspension over 30 minutes. The reaction is exothermic and will generate hydrogen gas. Control the addition rate to maintain a gentle reflux.

-

After the addition is complete, heat the mixture to a gentle reflux for 1 hour to ensure complete deprotonation. The evolution of hydrogen gas should cease.[8]

Step 2: Nucleophilic Substitution

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Add the ethyl bromide (16.2 g) to the addition funnel.

-

Add the ethyl bromide dropwise to the stirred alkoxide solution over 20-30 minutes, maintaining the temperature below 10 °C.

-

Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-3 hours. The reaction progress can be monitored by Gas Chromatography (GC).

Step 3: Work-up and Purification

-

Cool the reaction mixture again in an ice bath. Cautiously quench the reaction by slowly adding 50 mL of cold water to destroy any unreacted NaH.

-

Transfer the mixture to a separatory funnel. Add 50 mL of diethyl ether to the flask to rinse, and add this to the separatory funnel.

-

Separate the aqueous and organic layers. Extract the aqueous layer with an additional 50 mL of diethyl ether.

-

Combine the organic layers and wash them with 50 mL of saturated NaCl solution (brine) to remove residual water.

-

Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.

-

Remove the solvent using a rotary evaporator.

-

Purify the crude product by fractional distillation. Collect the fraction boiling at approximately 89-91 °C, which corresponds to this compound.

Caption: Experimental workflow for the synthesis of this compound.

Process Optimization and Alternative Methods

While the use of a strong base like NaH in an aprotic solvent is highly effective, it requires strictly anhydrous conditions. An alternative approach that can mitigate this requirement is the use of Phase-Transfer Catalysis (PTC) .[1][9] In a PTC system, a quaternary ammonium salt (e.g., tetrabutylammonium bromide) is used to transport the alkoxide, generated in an aqueous phase (e.g., using 50% NaOH), into an organic phase containing the alkyl halide.[9][10] This method often simplifies the procedure, avoids the need for expensive anhydrous solvents, and can be more amenable to industrial scale-up.[1][11]

Safety Precautions

-

Sodium Hydride (NaH): Highly reactive and pyrophoric. It reacts violently with water to produce flammable hydrogen gas. Handle only under an inert atmosphere and in an anhydrous environment.

-

Ethyl Bromide: A volatile and flammable liquid. It is a suspected carcinogen and should be handled in a well-ventilated fume hood.

-

Ethers (THF, Diethyl Ether): Highly flammable and can form explosive peroxides upon standing. Use in a well-ventilated area away from ignition sources.

Always wear appropriate personal protective equipment (PPE), including safety goggles, flame-resistant lab coat, and gloves.

Conclusion

The Williamson ether synthesis provides a robust and reliable pathway for the preparation of this compound. The strategic choice of a primary alkyl halide (ethyl bromide) and a secondary alcohol (2-butanol) is paramount to maximizing the yield of the desired SN2 product while suppressing the competing E2 elimination reaction. The detailed protocol herein, utilizing sodium hydride in an anhydrous aprotic solvent, represents a classic and effective laboratory-scale synthesis. For larger-scale or more cost-effective operations, process modifications such as phase-transfer catalysis should be considered.

References

-

Wikipedia. Williamson ether synthesis. [Link]

-

Chemistry LibreTexts. (2022). 8.9: Nucleophilic substitution in the Lab. [Link]

-

Chemistry Notes. (2018). Williamson ether synthesis: simple mechanism, 3 examples. [Link]

-

OrgoSolver. Williamson Ether Synthesis (NaH + R′–X) — Alkoxide Formation, SN2 Coupling, Intramolecular Rings. [Link]

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

-

YouTube. (2018). Williamson Ether Synthesis Reaction Mechanism. [Link]

-

Organic Chemistry Tutor. Williamson Ether Synthesis. [Link]

-

ChemTalk. Williamson Ether Synthesis. [Link]

-

ACS Publications. (1981). An Ether Synthesis Using Phase Transfer Catalysis. [Link]

-

Brainly. (2017). If sec-butyl-ethyl ether were synthesized by a Williamson synthesis, which combination would give the best results. [Link]

-

Journal of Chemical Education. An Ether Synthesis Using Phase Transfer Catalysis. [Link]

-

SpectraBase. This compound. [Link]

-

SpectraBase. This compound - Optional[MS (GC)] - Spectrum. [Link]

-

Chemistry Steps. The Williamson Ether Synthesis. [Link]

-

Khan Academy. Williamson ether synthesis (video). [Link]

-

University Course Materials. The Williamson Ether Synthesis. [Link]

-

Semantic Scholar. (1975). An improved Williamson ether synthesis using phase transfer catalysis. [Link]

- Google Patents. US4408085A - Process for preparing sec-butyl alcohol and sec-butyl tert-butyl ether.

-

ESSLAB. This compound. [Link]

-

PubChemLite. This compound (C6H14O). [Link]

-

Chemistry LibreTexts. (2024). 18.2: Preparing Ethers. [Link]

Sources

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]

- 3. chemistnotes.com [chemistnotes.com]

- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. orgosolver.com [orgosolver.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. An improved Williamson ether synthesis using phase transfer catalysis | Semantic Scholar [semanticscholar.org]

Mechanism of sec-butyl ethyl ether formation

An In-depth Technical Guide to the Mechanism of sec-Butyl Ethyl Ether Formation

Abstract

This compound, a member of the ether class of organic compounds, serves as a valuable case study for examining the principles of nucleophilic substitution and acid-catalyzed reactions. This guide provides a comprehensive exploration of the primary synthetic routes for its formation, with a focus on the underlying mechanisms, experimental design, and optimization strategies. We will dissect the Williamson ether synthesis as the preferred method for achieving high-yield, selective synthesis and contrast it with the less efficient acid-catalyzed dehydration of alcohols. This document is intended for researchers, chemists, and professionals in drug development who require a deep, mechanistic understanding of ether synthesis.

Introduction to this compound

This compound (IUPAC name: 2-ethoxybutane) is an asymmetrical ether with the chemical formula C₆H₁₄O.[1][2] Like many ethers, its utility in industrial and laboratory settings is primarily as a solvent, though its structural motifs appear in more complex molecules.[3] The synthesis of such asymmetrical ethers presents a classic challenge in organic chemistry: how to controllably form a C-O-C bond between two different alkyl groups while minimizing side reactions and statistical product mixtures. This guide will explore the two most fundamental approaches to this challenge.

The principal methods for forming this compound are:

-

The Williamson Ether Synthesis: A robust and highly controlled Sₙ2 reaction between an alkoxide and an alkyl halide.[4]

-

Acid-Catalyzed Dehydration of Alcohols: A condensation reaction that, while viable for symmetrical ethers, is fraught with selectivity issues and competing elimination reactions for asymmetrical ethers.[5][6]

Understanding the causality behind the choice of synthetic route is paramount for achieving desired outcomes in terms of yield, purity, and scalability.

The Williamson Ether Synthesis: The Superior Route for Asymmetrical Ethers

Developed in 1850 by Alexander Williamson, this synthesis remains the most versatile and reliable method for preparing both symmetrical and asymmetrical ethers.[4][7] The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism, involving the attack of an alkoxide nucleophile on an alkyl halide electrophile.[8]

Mechanistic Analysis: A Tale of Two Pathways

For the synthesis of this compound, two retrosynthetic disconnections are possible:

-

Pathway A: Sodium Ethoxide (nucleophile) + sec-Butyl Halide (electrophile)

-

Pathway B: Sodium sec-Butoxide (nucleophile) + Ethyl Halide (electrophile)

The choice between these pathways is not arbitrary; it is dictated by the fundamental constraints of the Sₙ2 reaction, which is highly sensitive to steric hindrance at the electrophilic carbon.[4][8]

Pathway A is strongly disfavored. The electrophile, a sec-butyl halide, is a secondary alkyl halide. Here, the alkoxide (a strong base) can either attack the carbon atom (Sₙ2 substitution) or abstract a proton from an adjacent carbon (E2 elimination). With secondary halides, these two pathways are in significant competition, leading to a mixture of the desired ether and undesired butene isomers.[8][9]

Pathway B is the scientifically sound and preferred route. By utilizing a primary alkyl halide (bromoethane or iodoethane), the electrophilic carbon is sterically unhindered, making it an excellent substrate for Sₙ2 attack.[8][10] While the nucleophile (sec-butoxide) is somewhat bulky, the lack of steric hindrance on the electrophile ensures that the Sₙ2 reaction proceeds efficiently with minimal competition from E2 elimination.[9][10] This strategic choice is the cornerstone of achieving a high yield of the target ether.

Caption: Preferred Williamson synthesis pathway for this compound.

A Self-Validating Experimental Protocol

This protocol is designed to maximize the Sₙ2 pathway and facilitate straightforward purification.

Materials & Equipment:

-

sec-Butanol (anhydrous)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Bromoethane (or Iodoethane)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Drying agent (e.g., anhydrous MgSO₄)

-

Round-bottom flask, condenser, addition funnel, magnetic stirrer

-

Rotary evaporator, distillation apparatus

Step-by-Step Methodology:

-

Alkoxide Formation: a. Under an inert atmosphere (N₂ or Ar), add anhydrous THF to a three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and addition funnel. b. Carefully add sodium hydride (NaH) to the THF. Causality: NaH is a strong, non-nucleophilic, and irreversible base, ensuring complete deprotonation of the alcohol. The byproduct, H₂ gas, safely evolves from the reaction mixture.[9][11] c. Slowly add sec-butanol dropwise from the addition funnel. The reaction is exothermic and will produce hydrogen gas. Maintain a controlled addition rate. d. Stir the mixture at room temperature for 1 hour after the addition is complete to ensure full formation of the sodium sec-butoxide.

-

Nucleophilic Substitution: a. Cool the alkoxide solution in an ice bath. b. Add bromoethane dropwise via the addition funnel. Causality: A primary halide is chosen to maximize the Sₙ2 rate and minimize E2 elimination. Iodoethane can be used for a faster reaction, as iodide is a better leaving group than bromide.[8] c. After addition, allow the mixture to warm to room temperature and then heat to a gentle reflux (approx. 50-60 °C) for 1-3 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up and Purification: a. Cool the reaction mixture to room temperature. b. Cautiously quench the reaction by slowly adding saturated aqueous NH₄Cl to neutralize any unreacted NaH and alkoxide. c. Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction with a suitable organic solvent (e.g., diethyl ether). d. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter. e. Remove the solvent using a rotary evaporator. f. Purify the crude product by fractional distillation to obtain pure this compound.

Caption: Experimental workflow for Williamson ether synthesis.

Quantitative Data & Optimization

| Parameter | Optimal Choice | Rationale |

| Alcohol | sec-Butanol | Forms the more sterically hindered alkoxide nucleophile.[10] |

| Alkyl Halide | Ethyl Halide (Primary) | Minimizes steric hindrance at the electrophile, preventing E2 elimination.[8][9] |

| Base | Sodium Hydride (NaH) | Strong, irreversible base ensures complete alkoxide formation.[11] |

| Solvent | Aprotic (e.g., THF, DMSO) | Solvates the cation (Na⁺) but not the nucleophile, increasing its reactivity.[12][13] |

| Temperature | 50-100 °C | Provides sufficient energy for the Sₙ2 reaction without promoting side reactions.[14] |

Following this optimized protocol, yields for the Williamson ether synthesis can typically range from 70-85%.[3]

Acid-Catalyzed Dehydration: A Problematic Alternative

The acid-catalyzed dehydration of alcohols can produce ethers, typically at lower temperatures, or alkenes at higher temperatures.[15] While effective for producing symmetrical ethers from primary alcohols (e.g., diethyl ether from ethanol), this method is poorly suited for the synthesis of this compound.[5][16]

Mechanistic Crossroads: Substitution vs. Elimination

The reaction proceeds by protonating an alcohol with a strong acid (e.g., H₂SO₄) to form an alkyloxonium ion, which contains an excellent leaving group (H₂O).[16] What happens next is a complex competition:

-

Sₙ1/Sₙ2 Etherification: A second alcohol molecule can act as a nucleophile, attacking the protonated alcohol (or the resulting carbocation in an Sₙ1-like pathway for secondary alcohols) to form a protonated ether, which is then deprotonated.[6]

-

E1/E2 Elimination: A base (H₂O or HSO₄⁻) can abstract a proton from a carbon adjacent to the alkyloxonium group, leading to the formation of an alkene.[15]

For the synthesis of this compound from a mixture of ethanol and sec-butanol, this leads to two major problems:

-

Lack of Selectivity: Three different ethers will form: diethyl ether, di-sec-butyl ether, and the desired this compound. The product ratio is often statistical and difficult to control.

-

Alkene Formation: sec-Butanol, being a secondary alcohol, is highly prone to dehydration (elimination) to form butene isomers, especially at the temperatures required for etherification.[5][17]

Caption: Competing reaction pathways in acid-catalyzed synthesis.

Controlling Factors and Expected Outcomes

The primary variable to control this competition is temperature. However, the operational window is narrow and often ineffective for secondary alcohols.

| Temperature Range | Dominant Reaction | Major Products |

| Low (~130-140 °C) | Etherification (Substitution) | Mixture of three ethers + some butenes.[14] |

| High (>150 °C) | Dehydration (Elimination) | Butenes (major), ethers (minor).[5][15] |

Due to the formation of a complex product mixture and significant alkene byproducts, acid-catalyzed dehydration is an inefficient and impractical method for the targeted synthesis of this compound. A study on the dehydration of 2-butanol alone over an alumina catalyst showed that di-sec-butyl ether could be formed in up to 40% yield, underscoring the prevalence of the self-condensation side reaction.[17]

Product Characterization

Confirmation of this compound formation and assessment of its purity would be conducted using standard analytical techniques:

-

Gas Chromatography-Mass Spectrometry (GC-MS): To separate the product from starting materials and byproducts and confirm its molecular weight (102.18 g/mol ).[18][19]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide definitive structural confirmation by showing the specific chemical shifts and coupling patterns characteristic of the sec-butyl and ethyl groups attached to the ether oxygen.[1]

Conclusion

The synthesis of this compound provides a clear illustration of the importance of mechanistic understanding in guiding experimental design. While acid-catalyzed dehydration is a possible route, it suffers from poor selectivity and competing elimination reactions, making it unsuitable for a targeted synthesis. The Williamson ether synthesis, when designed with careful consideration of Sₙ2 reaction principles, offers a vastly superior method. By choosing the pathway that pairs the more sterically hindered alcohol (sec-butanol) to form the nucleophile and the unhindered alkyl halide (bromoethane) as the electrophile, the reaction is channeled efficiently toward the desired this compound, minimizing side reactions and maximizing yield. This strategic approach exemplifies the predictive power of organic chemistry principles in achieving specific synthetic goals.

References

-

Brainly. (2017, March 6). If sec-butyl-ethyl ether were synthesized by a Williamson synthesis, which combination would give the best results. Retrieved from [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

-

Lumen Learning. (n.d.). 9.5. Williamson ether synthesis. Organic Chemistry 1: An open textbook. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. Retrieved from [Link]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

SpectraBase. (n.d.). This compound. Retrieved from [Link]

-

Shi, B., & Davis, B. H. (1995). Alcohol dehydration: Mechanism of ether formation using an alumina catalyst. Journal of Catalysis, 157(2), 359-367. OSTI.GOV. Retrieved from [Link]

-

University of Toronto Scarborough. (n.d.). The Williamson ether synthesis. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 18.2: Preparing Ethers. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of di-sec. butyl ether. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Dehydration of Alcohols to Make Ethers. Retrieved from [Link]

-

BYJU'S. (n.d.). Preparation of Ethers by Dehydration of Alcohols. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 14.4: Dehydration Reactions of Alcohols. Retrieved from [Link]

-

Master Organic Chemistry. (2014, November 14). Alcohols To Ethers via Acid Catalysis. Retrieved from [Link]

-

SpectraBase. (n.d.). This compound - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

-

SciELO. (2016). Identification of Ethyl and t-Butyl Glyceryl Ethers Using Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]

-

CK-12 Foundation. (2025). Preparation of Ethers. Retrieved from [Link]

Sources

- 1. spectrabase.com [spectrabase.com]

- 2. echemi.com [echemi.com]

- 3. Buy sec-Butyl ether (EVT-312496) | 6863-58-7 [evitachem.com]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. byjus.com [byjus.com]

- 7. gold-chemistry.org [gold-chemistry.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. brainly.com [brainly.com]

- 11. organicchemistrytutor.com [organicchemistrytutor.com]

- 12. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. benchchem.com [benchchem.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. Alcohol dehydration: Mechanism of ether formation using an alumina catalyst (Journal Article) | OSTI.GOV [osti.gov]

- 18. This compound(2679-87-0) MS spectrum [chemicalbook.com]

- 19. spectrabase.com [spectrabase.com]

Physical properties of sec-butyl ethyl ether (boiling point, density)

An In-Depth Technical Guide to the Physical Properties of sec-Butyl Ethyl Ether

For professionals in the fields of chemical research and drug development, a precise understanding of the physical properties of solvents and reagents is paramount. This compound (2-ethoxybutane), a member of the ether class of organic compounds, serves various roles in synthesis and formulation. This guide provides a detailed examination of two of its key physical properties: boiling point and density. It moves beyond a simple recitation of values to explore the underlying molecular principles and provide robust, field-proven protocols for their experimental determination.

Molecular Structure and its Influence on Physical Properties

Ethers, with the general formula R-O-R', are characterized by an oxygen atom bonded to two alkyl or aryl groups.[1] In this compound, the oxygen is linked to an ethyl group and a sec-butyl group. The C-O bonds are polar, resulting in a net dipole moment for the molecule.[1][2] However, unlike alcohols, ethers lack a hydrogen atom bonded to the oxygen. This structural feature is critical as it prevents ether molecules from forming hydrogen bonds among themselves.[3]

The inability to engage in intermolecular hydrogen bonding is the primary reason for the significant difference in boiling points between ethers and alcohols of comparable molecular weight.[2][3] While alcohols exhibit strong hydrogen bonding, leading to higher energy requirements to transition into the vapor phase, the intermolecular forces in ethers are dominated by weaker dipole-dipole interactions and van der Waals forces. Consequently, the boiling points of ethers are much lower than their corresponding alcohol isomers and are more comparable to those of alkanes with similar molecular mass.[1][2]

Core Physical Properties of this compound

The boiling point and density are fundamental physical constants that are crucial for the safe handling, application, and purification of this compound. These properties are summarized below.

| Physical Property | Value | Conditions |

| Boiling Point | 81 - 83.8 °C | At 760 mmHg |

| Density | 0.740 - 0.76 g/mL | At 20-25 °C |

Note: The range in values reflects data from various chemical suppliers and databases.[4][5][6][7][8]

Experimental Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[9] Accurate determination is essential for distillation-based purification and for defining reaction conditions. The capillary method using a Thiele tube is a reliable technique for micro-scale determination.[10]

Protocol: Boiling Point Determination via Thiele Tube Method

This protocol describes the determination of the boiling point using the Thiele tube method, which relies on trapping the compound's vapor to identify the temperature at which the vapor pressure equals the atmospheric pressure.[10]

Methodology:

-

Sample Preparation: Attach a small glass vial (e.g., a Durham tube) to a thermometer using a small rubber band. The bottom of the vial should be level with the thermometer bulb.[10]

-

Filling: Add approximately 0.5 mL of this compound to the vial.

-

Capillary Insertion: Place a capillary tube (sealed at one end) into the vial with the open end down.[10]

-

Apparatus Setup: Clamp the Thiele tube to a ring stand. Place the thermometer assembly into the Thiele tube, ensuring the heat-transfer fluid (mineral oil or silicone oil) covers the vial but remains below the opening of the side arm.

-

Heating: Gently heat the side arm of the Thiele tube with a microburner or heat gun. The design of the tube facilitates uniform heating of the fluid via convection.[10]

-

Observation: As the temperature rises, air trapped in the capillary tube will expand and exit as bubbles.[10] Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates that the air has been displaced by the ether's vapor.

-

Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. The stream of bubbles will slow down and stop. The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.[10] Record this temperature.

-

Verification: Allow the apparatus to cool further, then reheat to confirm the boiling point. A reliable measurement should be reproducible.

Experimental Workflow: Boiling Point Determination

Caption: Workflow for Boiling Point Determination.

Experimental Determination of Density

Density is an intrinsic property defined as the mass of a substance per unit volume. For liquids, it is typically measured in grams per milliliter (g/mL). The determination of density is crucial for mass-to-volume conversions in experimental setups.

Protocol: Density Determination by Mass and Volume Measurement

This protocol provides a straightforward and accurate method for determining the density of a liquid using standard laboratory equipment.[11][12]

Methodology:

-

Mass of Empty Container: Using an analytical balance, accurately measure and record the mass of a clean, dry graduated cylinder (10 mL or 25 mL).[12]

-

Volume Measurement: Carefully add a specific volume (e.g., 5-10 mL) of this compound to the graduated cylinder. Read the volume precisely from the bottom of the meniscus.[12]

-

Mass of Container and Liquid: Measure and record the combined mass of the graduated cylinder and the this compound.[12]

-

Temperature: Measure and record the ambient temperature of the liquid, as density is temperature-dependent.[11]

-

Calculation:

-

Calculate the mass of the ether by subtracting the mass of the empty graduated cylinder from the combined mass.

-

Calculate the density using the formula: Density = Mass / Volume.

-

-

Repeatability: For enhanced accuracy, perform the measurement at least three times and calculate the average density.[12]

Experimental Workflow: Density Determination

Caption: Workflow for Density Determination.

Conclusion

The physical properties of this compound, specifically its boiling point and density, are dictated by its molecular structure. The absence of intermolecular hydrogen bonding results in a relatively low boiling point, while its density is a straightforward measure of its mass-to-volume ratio. The provided experimental protocols offer robust and reliable methods for the empirical verification of these properties, ensuring data integrity for research and development applications. Adherence to these detailed methodologies is essential for achieving accurate and reproducible results in a laboratory setting.

References

-

Chemistry LibreTexts. (2023). Physical Properties of Ether. [Link]

-

BYJU'S. (n.d.). Chemical Properties of Ethers. [Link]

-

CK-12 Foundation. (2025). Physical and Chemical Properties of Ethers. [Link]

-

Solubility of Things. (n.d.). Ethers: Structure, Properties, and Reactions. [Link]

-

Testbook. (2024). Physical And Chemical Properties Of Ethers. [Link]

-

CUNY Bronx Community College. (n.d.). Density of liquids. [Link]

-

Stenutz. (n.d.). ethyl sec-butyl ether. [Link]

-

ChemBK. (n.d.). This compound - Physico-chemical Properties. [Link]

-

CUNY City College. (n.d.). MEASUREMENT OF DENSITY. [Link]

-

Chemistry LibreTexts. (2021). 2: The Density of Liquids and Solids (Experiment). [Link]

-

The Physics Partner. (2024). Determining the density of solids and liquids. The Lab Activity. [Link]

-

The Good Scents Company. (n.d.). This compound 2-ethoxybutane. [Link]

-

University of Colorado Boulder. (n.d.). Determination of Boiling Points. [Link]

-

Chemistry LibreTexts. (2022). 6.2B: Step-by-Step Procedures for Boiling Point Determination. [Link]

-

JoVE. (2020). Video: Boiling Points - Concept. [Link]

-

Brainly. (2020). The boiling point of diethyl ether.... [Link]

-

SGKmistry. (2020). Experimental determination of boiling point. [Link]

Sources

- 1. byjus.com [byjus.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. CK12-Foundation [flexbooks.ck12.org]

- 4. This compound | 2679-87-0 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 5. Page loading... [wap.guidechem.com]

- 6. ethyl sec-butyl ether [stenutz.eu]

- 7. chembk.com [chembk.com]

- 8. ブチルエチルエーテル 99% | Sigma-Aldrich [sigmaaldrich.com]

- 9. Video: Boiling Points - Concept [jove.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. akbis.gantep.edu.tr [akbis.gantep.edu.tr]

- 12. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to sec-Butyl Ethyl Ether: Structure, Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of sec-butyl ethyl ether, also known as 2-ethoxybutane. Designed for researchers, chemists, and professionals in drug development, this document delves into the molecule's core chemical and physical properties, outlines detailed synthesis protocols with mechanistic justifications, and discusses its reactivity, applications, and safety considerations.

Molecular Structure and Identification

This compound is an aliphatic ether characterized by an oxygen atom bonded to an ethyl group and a sec-butyl group. The sec-butyl group introduces a chiral center, meaning the molecule exists as a racemic mixture of two enantiomers, (R)-2-ethoxybutane and (S)-2-ethoxybutane, unless a stereospecific synthesis is employed.

-

Synonyms: Ethyl sec-butyl ether, sec-C4H9OC2H5[3]

-

Molecular Weight: 102.18 g/mol [4]

-

InChI Key: VSCUCHUDCLERMY-UHFFFAOYSA-N

The structure of this compound is fundamental to its physical properties, such as its boiling point and solubility, and dictates its reactivity, particularly in acid-catalyzed cleavage reactions.

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

This compound is a colorless, highly flammable liquid with a characteristic ethereal odor.[3][5][6] Its physical properties are summarized in the table below. The branching in the sec-butyl group results in a lower boiling point compared to its straight-chain isomer, n-butyl ethyl ether.

| Property | Value | Source(s) |

| Boiling Point | 81-83 °C (at 760 mmHg) | [1][7][8] |

| Density | 0.745 - 0.76 g/cm³ (at 20 °C) | [1][3][7] |

| Refractive Index (n²⁰/D) | 1.38 - 1.39 | [5][7][9] |

| Flash Point | -6 °C to -5.7 °C | [9][10] |

| Vapor Pressure | 82.9 mmHg (at 25 °C) | [1][7] |

| Solubility | Insoluble in water; Soluble in alcohol and ether. | [6][10] |

Synthesis and Mechanistic Considerations

The premier method for the laboratory synthesis of this compound is the Williamson ether synthesis. This reaction proceeds via an Sₙ2 (bimolecular nucleophilic substitution) mechanism.[11][12][13] The selection of reactants is critical to maximize the yield of the desired ether and minimize competing side reactions, primarily E2 elimination.

Rationale for Synthetic Pathway

The Williamson synthesis involves the reaction of an alkoxide with a primary alkyl halide.[11] For an unsymmetrical ether like this compound, two combinations of reactants are possible:

-

Pathway A: Sodium sec-butoxide + Ethyl halide (e.g., bromoethane)

-

Pathway B: Sodium ethoxide + sec-Butyl halide (e.g., 2-bromobutane)

Pathway A is strongly preferred. The Sₙ2 mechanism is sensitive to steric hindrance at the electrophilic carbon.[12][14] Ethyl bromide is a primary alkyl halide, which is unhindered and an excellent substrate for Sₙ2 reactions.[15] Conversely, 2-bromobutane is a secondary alkyl halide. When a strong, bulky base like sodium ethoxide attacks a secondary halide, the E2 elimination reaction, leading to the formation of butene isomers, becomes a significant competing pathway, drastically reducing the ether yield.[12][13]

Caption: Optimized workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol describes the synthesis of this compound from sec-butanol and bromoethane.

Materials:

-

sec-Butanol (2-butanol)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Bromoethane (Ethyl bromide)

-

Anhydrous diethyl ether or THF (solvent)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Alkoxide Formation:

-

Under an inert atmosphere (e.g., nitrogen or argon), add sec-butanol (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and condenser.

-

Dissolve the alcohol in anhydrous diethyl ether.

-

Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution at 0 °C. Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol to form the sodium sec-butoxide nucleophile. The reaction is exothermic and produces flammable hydrogen gas, necessitating an inert atmosphere and careful addition.

-

Allow the reaction to stir at room temperature for 1 hour to ensure complete formation of the alkoxide.

-

-

Sₙ2 Reaction:

-

Cool the alkoxide solution back to 0 °C.

-

Add bromoethane (1.1 eq) dropwise via the dropping funnel over 30 minutes. Causality: A slow, cooled addition controls the exothermic nature of the Sₙ2 reaction. Using a primary halide minimizes the competing E2 elimination pathway.[15]

-

After the addition is complete, heat the mixture to reflux for 2-3 hours to drive the reaction to completion.

-

-

Workup and Purification:

-

Cool the reaction mixture to 0 °C and cautiously quench by slow, dropwise addition of saturated aqueous NH₄Cl to neutralize any unreacted NaH.

-

Transfer the mixture to a separatory funnel and wash with water (2x) and then with brine (1x). Causality: The aqueous washes remove inorganic salts (NaBr) and any remaining water-soluble starting materials. The brine wash helps to break up emulsions and begins the drying process.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to remove the bulk solvent.

-

Purify the crude product by fractional distillation, collecting the fraction boiling at approximately 81-83 °C.[1] Causality: Distillation separates the desired product from any unreacted starting materials and higher-boiling impurities.

-

Spectral Characterization

Spectroscopic analysis is essential for confirming the structure and purity of the synthesized this compound.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet) and the sec-butyl group (triplet, doublet, and multiplet/sextet). The proton on the chiral carbon (CH-O) will appear as a multiplet. |

| ¹³C NMR | Four distinct signals for the sec-butyl group and two for the ethyl group, confirming the presence of six unique carbon environments. |

| IR Spectroscopy | A prominent C-O-C stretching band in the region of 1050-1150 cm⁻¹. The spectrum will also show C-H stretching bands just below 3000 cm⁻¹ and C-H bending vibrations. |

| Mass Spectrometry (EI) | The molecular ion peak (M⁺) may be observed at m/z = 102. A characteristic and often base peak will be at m/z = 73 due to alpha-cleavage resulting in the loss of an ethyl radical. Another significant fragment at m/z = 59 results from the loss of a propyl radical.[16][17][18] |

Reactivity and Safety

Chemical Reactivity

-

Peroxide Formation: Like many ethers, this compound can form explosive peroxides upon exposure to air and light.[19] This is a critical safety consideration. It is imperative to store the ether in airtight, opaque containers and to test for the presence of peroxides before heating or distilling.

-

Acid Cleavage: Ethers are generally stable to bases but can be cleaved by strong acids like HBr or HI. The reaction proceeds via protonation of the ether oxygen followed by nucleophilic attack by the halide ion.

-

Oxidation: The molecule is incompatible with strong oxidizing agents, with which it can react violently.[19][20]

Safety and Handling

This compound is a highly flammable liquid and vapor (H225).[20] It may cause skin and eye irritation and may be harmful if inhaled or swallowed.[20]

-

Handling: Use only in a well-ventilated area or chemical fume hood.[20] Keep away from heat, sparks, open flames, and other ignition sources.[1] All equipment must be grounded to prevent static discharge.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side-shields, and flame-retardant clothing.[1][20]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1] Check for peroxide formation periodically.

Applications

While not as common as other industrial ether solvents, this compound has niche applications:

-

Solvent: Its physicochemical properties make it a potential solvent for various organic reactions where a moderately polar, aprotic medium is required.

-

Flavoring Agent: It has been identified for use as a flavoring agent in the food industry, valued for its berry and fruity profile.[3][10]

-

Organic Synthesis: It can serve as a starting material or intermediate in the synthesis of other organic molecules.

References

-

This compound, min 97% (GC), 1 gram. (n.d.). Aladdin Scientific. Retrieved from [Link]

-

This compound - SpectraBase. (n.d.). SpectraBase. Retrieved from [Link]

-

If sec-butyl-ethyl ether were synthesized by a Williamson synthesis, which combination would give the best. (2017). Brainly. Retrieved from [Link]

-

This compound - ChemBK. (n.d.). ChemBK. Retrieved from [Link]

-

ethyl sec-butyl ether - Stenutz. (n.d.). Stenutz. Retrieved from [Link]

-

Williamson Ether Synthesis. (n.d.). Chemistry LibreTexts. Retrieved from [Link]

-

2-Ethoxybutane | C6H14O | CID 17586 - PubChem. (n.d.). PubChem. Retrieved from [Link]

-

Butane, 2-ethoxy- - NIST WebBook. (n.d.). National Institute of Standards and Technology. Retrieved from [Link]

-

This compound 2-ethoxybutane - The Good Scents Company. (n.d.). The Good Scents Company. Retrieved from [Link]

-

Williamson ether synthesis - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]

-

The Williamson Ether Synthesis - Chemistry Steps. (n.d.). Chemistry Steps. Retrieved from [Link]

-

This compound - Optional[MS (GC)] - Spectrum - SpectraBase. (n.d.). SpectraBase. Retrieved from [Link]

-

The Williamson Ether Synthesis - Master Organic Chemistry. (2014). Master Organic Chemistry. Retrieved from [Link]

Sources

- 1. This compound - Safety Data Sheet [chemicalbook.com]

- 2. guidechem.com [guidechem.com]

- 3. echemi.com [echemi.com]

- 4. scbt.com [scbt.com]

- 5. labproinc.com [labproinc.com]

- 6. 2-Ethoxybutane | C6H14O | CID 17586 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Page loading... [guidechem.com]

- 8. ethyl sec-butyl ether [stenutz.eu]

- 9. chembk.com [chembk.com]

- 10. This compound, 2679-87-0 [thegoodscentscompany.com]

- 11. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 12. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. brainly.com [brainly.com]

- 16. This compound(2679-87-0) MS spectrum [chemicalbook.com]

- 17. spectrabase.com [spectrabase.com]

- 18. Butane, 2-ethoxy- [webbook.nist.gov]

- 19. ETHYL BUTYL ETHER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 20. pfaltzandbauer.com [pfaltzandbauer.com]

An In-depth Technical Guide to the ¹H NMR Spectrum of sec-Butyl Ethyl Ether

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of sec-butyl ethyl ether. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, practical acquisition protocols, and detailed spectral interpretation of this chiral ether. Our approach emphasizes the causal relationships behind spectral features, ensuring a robust understanding grounded in fundamental principles of stereochemistry and magnetic resonance.

Foundational Principles: Structure Dictates Spectrum

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for elucidating the structure of organic molecules.[1][2] The ¹H NMR spectrum, in particular, provides rich information about the electronic environment, connectivity, and stereochemical relationships of protons within a molecule.[3] For ethers, protons on carbons directly attached to the oxygen atom are characteristically deshielded due to the oxygen's electronegativity, causing their signals to appear downfield, typically in the 3.3–4.5 ppm range.[4][5][6][7]

The structure of this compound (2-ethoxybutane) presents a fascinating case for ¹H NMR analysis. The molecule possesses a stereocenter at the second carbon of the butyl group, rendering it chiral. This chirality is the critical feature that governs the complexity of its spectrum, introducing the phenomenon of diastereotopicity.

Caption: Structure of this compound with proton environments labeled (a-f).

Detailed ¹H NMR Spectral Analysis

The presence of a chiral center at C2 of the butyl group (labeled 'c') means that the two protons on the adjacent methylene group of the ethyl moiety ('e') are diastereotopic.[8][9][10] Similarly, the two protons on the methylene group within the sec-butyl chain ('b') are also diastereotopic. Diastereotopic protons are chemically non-equivalent and are expected to have different chemical shifts and potentially different coupling constants to adjacent protons.[8][11] This non-equivalence arises because replacing each proton in turn with a hypothetical group 'X' would result in a pair of diastereomers.[9]

Predicted Signal Assignments

The spectrum is predicted to exhibit six distinct sets of signals, corresponding to the six chemically non-equivalent proton environments.

| Proton Label | Moiety | Approx. Chemical Shift (δ, ppm) | Integration | Predicted Multiplicity | Coupled To |

| a | sec-Butyl | ~0.9 | 3H | Triplet (t) | b |

| b | sec-Butyl | ~1.4 - 1.6 | 2H | Multiplet (m) | a, c |

| c | sec-Butyl | ~3.3 - 3.4 | 1H | Multiplet (m) | b, d, e |

| d | sec-Butyl | ~1.1 | 3H | Doublet (d) | c |

| e | Ethyl | ~3.4 - 3.5 | 2H | Multiplet (m) | c, f |

| f | Ethyl | ~1.1 - 1.2 | 3H | Triplet (t) | e |

In-Depth Rationale for Multiplicity and Chemical Shift

-

Protons (f) - Ethyl CH₃: These protons are adjacent to the 'e' methylene group (2 protons). Following the n+1 rule, their signal will be split into a triplet (2+1=3).[12] They are furthest from the electronegative oxygen, appearing in the typical alkyl region around 1.1-1.2 ppm.[13]

-

Protons (a) - sec-Butyl Terminal CH₃: These protons are adjacent to the 'b' methylene group (2 protons) and will also appear as a triplet. Their chemical shift will be the most upfield (~0.9 ppm) as they are the most shielded.[7][13]

-

Protons (d) - sec-Butyl Internal CH₃: These protons are adjacent to the single methine proton 'c'. Therefore, their signal is split into a doublet (1+1=2). They are slightly deshielded compared to protons 'a' due to proximity to the chiral center.

-

Proton (c) - Methine CH: This is the most complex signal. It is coupled to the two 'b' protons, the three 'd' protons, and the two 'e' protons. This would theoretically result in a highly complex multiplet. This proton is on the carbon directly bonded to the ether oxygen, placing its signal significantly downfield (~3.3-3.4 ppm).[4][5]

-

Protons (e) - Ethyl CH₂ (Diastereotopic): These two protons are adjacent to the chiral center 'c' (1 proton) and the methyl group 'f' (3 protons). Because they are diastereotopic, they are chemically non-equivalent. Each of these two protons will couple to proton 'c' and the three 'f' protons. This removes simple first-order splitting rules. The resulting signal is a complex multiplet, often appearing as two overlapping signals. Their position directly adjacent to the ether oxygen results in a downfield shift (~3.4-3.5 ppm).[4][6]

-

Protons (b) - sec-Butyl CH₂ (Diastereotopic): Similarly, these methylene protons are adjacent to the chiral center 'c' (1 proton) and the terminal methyl group 'a' (3 protons). Their diastereotopicity leads to a complex multiplet in the alkyl region (~1.4-1.6 ppm).

Caption: Spin-spin coupling network in this compound.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The integrity of an NMR spectrum is critically dependent on meticulous sample preparation and proper instrument parameterization.[14]

Step 1: Sample Preparation

-

Quantify Sample: Weigh approximately 5-25 mg of this compound for a standard ¹H NMR experiment.[15]

-

Select Solvent: Use a deuterated solvent, typically 0.6-0.7 mL of Chloroform-d (CDCl₃). Deuterated solvents are essential as they are "invisible" in the ¹H spectrum, preventing the solvent signal from overwhelming the analyte signals.[1][14][16] The residual proton signal of the solvent (e.g., ~7.26 ppm for CDCl₃) can serve as a secondary chemical shift reference.

-

Dissolution and Filtration: Dissolve the sample in the solvent within a small vial. To ensure magnetic field homogeneity, the final solution must be free of any particulate matter. Filter the solution through a pipette packed with a small plug of glass wool directly into a clean, dry 5 mm NMR tube. Suspended solids will cause significant line broadening and poor spectral resolution.

-

Internal Standard (Optional but Recommended): Add a small amount of a reference standard, such as tetramethylsilane (TMS), which provides the 0 ppm reference point.

Step 2: NMR Spectrometer Operation

-

Sample Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the magnet.

-

Locking: The spectrometer's field-frequency lock system uses the deuterium signal from the solvent to stabilize the magnetic field against drift, which is crucial for long experiments or high-resolution measurements.[14]

-

Shimming: This is the most critical step for achieving high resolution. The shimming process involves adjusting a series of shim coils to optimize the homogeneity of the magnetic field (B₀) across the sample volume. Inhomogeneous fields lead to broad, distorted peaks.[14] Automated shimming routines are standard on modern spectrometers, but manual fine-tuning may be necessary for optimal results.

-

Acquisition:

-

Pulse Sequence: A standard single-pulse experiment is sufficient for a routine ¹H spectrum.

-

Acquisition Time (at): Typically 2-4 seconds. This determines the digital resolution of the spectrum.

-

Relaxation Delay (d1): A delay of 1-5 seconds between pulses allows for nuclear spins to return to equilibrium. For quantitative analysis, a longer delay (5x the longest T₁ relaxation time) is required.[17]

-

Number of Scans (ns): For a sample of this concentration, 8 to 16 scans are usually adequate to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Fourier Transform (FT): Converts the time-domain signal (Free Induction Decay, FID) into the frequency-domain spectrum.

-

Phasing: Corrects the phase of the signals to ensure all peaks are purely absorptive and have a flat baseline.

-

Baseline Correction: Mathematically corrects for any baseline distortions.

-

Integration: Determines the relative number of protons corresponding to each signal.

-

Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0 ppm or the residual solvent signal to its known value.

-

Caption: Experimental workflow for ¹H NMR spectrum acquisition.

Conclusion

The ¹H NMR spectrum of this compound is a prime example of how subtle stereochemical features manifest in complex and informative ways. The chirality of the molecule gives rise to diastereotopic protons, transforming simple predicted splitting patterns into more complex multiplets that require careful analysis. By understanding the fundamental principles of chemical equivalence, spin-spin coupling, and adhering to a rigorous experimental protocol, researchers can confidently acquire and interpret the spectrum to confirm the structure and purity of this compound. This guide provides the necessary framework for achieving that outcome, bridging theoretical knowledge with practical application.

References

-

Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. (n.d.). OpenStax. [Link]

-

Tfouni, E., et al. (2010). A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. Analytical Biochemistry. [Link]

-